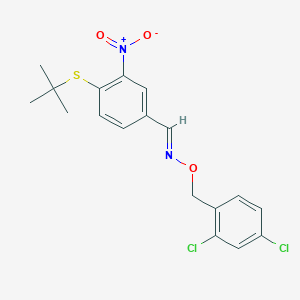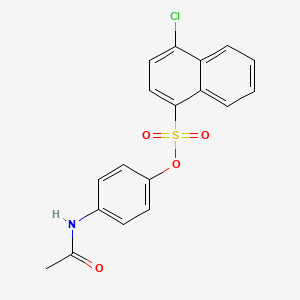
4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime is a complex organic compound that features a combination of functional groups, including a nitro group, a sulfanyl group, and an oxime ether
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime typically involves multiple steps. One common route starts with the nitration of 4-(tert-butylsulfanyl)benzaldehyde to introduce the nitro group. This is followed by the formation of the oxime through the reaction of the aldehyde with hydroxylamine. Finally, the oxime is converted to the oxime ether by reacting with 2,4-dichlorobenzyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The oxime ether can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Nucleophiles such as alkoxides or amines can react with the oxime ether under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted oxime ethers.
Wissenschaftliche Forschungsanwendungen
4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings
Wirkmechanismus
The mechanism of action of 4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the oxime ether moiety can form hydrogen bonds with biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime: Lacks the 2,4-dichlorobenzyl group.
4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(benzyl)oxime: Similar structure but with a benzyl group instead of a 2,4-dichlorobenzyl group.
Uniqueness
The presence of the 2,4-dichlorobenzyl group in 4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications .
Eigenschaften
IUPAC Name |
(E)-1-(4-tert-butylsulfanyl-3-nitrophenyl)-N-[(2,4-dichlorophenyl)methoxy]methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3S/c1-18(2,3)26-17-7-4-12(8-16(17)22(23)24)10-21-25-11-13-5-6-14(19)9-15(13)20/h4-10H,11H2,1-3H3/b21-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCOXWPDRXYBCZ-UFFVCSGVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(C=C(C=C1)C=NOCC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SC1=C(C=C(C=C1)/C=N/OCC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-cyanothiolan-3-yl)-3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanamide](/img/structure/B2381530.png)

![2-Chloro-N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methyl]propanamide](/img/structure/B2381534.png)
![N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B2381535.png)



![4-[methyl(phenyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2381544.png)




